molecular formula C10H13NO2 B1315024 2-(Isopropylamino)benzoic acid CAS No. 50817-45-3

2-(Isopropylamino)benzoic acid

Cat. No. B1315024
CAS RN: 50817-45-3
M. Wt: 179.22 g/mol
InChI Key: OURMOWNIJUVJSE-UHFFFAOYSA-N
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Description

2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .


Synthesis Analysis

The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .


Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .


Physical And Chemical Properties Analysis

2-(Isopropylamino)benzoic acid is a solid at room temperature .

Scientific Research Applications

Chemical Research

“2-(Isopropylamino)benzoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is used in various chemical research applications due to its unique structure and properties .

Spectroscopic Studies

This compound has been studied using Raman spectroscopy, a technique used to observe vibrational, rotational, and other low-frequency modes in a system . These studies help in understanding the influence of weak, non-bonded interactions in the crystalline phase of the compound .

High-Pressure Behavior Analysis

The high-pressure behavior of “2-(Isopropylamino)benzoic acid” has been analyzed using density functional theory (DFT) calculations . This helps in understanding how the compound behaves under different pressure conditions .

Pharmaceutical Applications

Benzoic acid derivatives, including “2-(Isopropylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are used in the development of new drugs and therapies .

Anti-Trypanosomal Agents

“2-(Isopropylamino)benzoic acid” has been studied as a potential trans-sialidase (TS) inhibitor and anti-trypanosomal agent . Trans-sialidase is a pharmacological target for new anti-Chagas drugs .

Materials Research

The compound is used in materials research, particularly in the study of structure-property relations . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .

Safety and Hazards

2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .

properties

IUPAC Name

2-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURMOWNIJUVJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481372
Record name 2-(isopropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50817-45-3
Record name 2-(isopropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirred mixture of 2.7 g. of anthranilic acid and 5.4 g. of phthalic acid in 23 ml. of acetone is added 0.7 g. of powdered sodium borohydride over a period of 30 minutes at 20° C.-30° C. The resulting slurry is then stirred at 35°-40° C. for 4 hours, diluted with 25 ml. of chloroform and filtered. The filtrate is concentrated in vacuo and the residue dissolved in 20 ml. of chloroform and treated with 30 ml. of hexane, filtered and the filtrate concentrated in vacuo to obtain a crude solid product which is recrystallized 5 times from cyclohexane to obtain (second crop of fifth recrystallization) N-isopropylanthranilic acid, m.p. 109°-109.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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